7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one
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Overview
Description
7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones with a benzopyranone core structure, widely found in plants, fungi, and bacteria.
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the coumarin derivative and the nature of the target.
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cell proliferation .
Result of Action
Coumarin derivatives are known to exert a variety of effects at the molecular and cellular levels, including anti-inflammatory, anticoagulant, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of coumarin derivatives .
Biochemical Analysis
Biochemical Properties
It is known that coumarin derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the coumarin derivative .
Cellular Effects
Many coumarin derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method entails the condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid or trifluoroacetic acid. The reaction is carried out under reflux conditions, leading to the formation of the coumarin core structure .
Industrial Production Methods
For industrial production, the Pechmann condensation method is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is further enhanced by employing green chemistry principles, such as using environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Formation of 7-oxo-4-(hydroxymethyl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-(hydroxymethyl)-dihydro-2H-chromen-2-one.
Substitution: Formation of various substituted coumarin derivatives depending on the substituent introduced
Scientific Research Applications
7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Studied for its antimicrobial and antioxidant activities.
Medicine: Investigated for its potential anticancer properties and as a choleretic agent.
Industry: Utilized in the development of biodegradable polymers and optical materials
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic activity.
4-Methyl-7-oxy-glucoside coumarin: Exhibits significant anticancer activity.
7-Hydroxymethyl carbamate: Studied for its antibacterial and antioxidant properties
Properties
IUPAC Name |
7-hydroxy-4-(hydroxymethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,11-12H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNSXBCZANXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151889-83-7 |
Source
|
Record name | 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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